

ATTO 425: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin family, renowned for its robust photophysical properties that make it a valuable tool in a wide range of fluorescence-based biological assays.[1][2][3] Developed by ATTO-Tec GmbH, this dye is characterized by its strong absorption, high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[2][3] Its moderate hydrophilicity ensures its suitability for labeling biomolecules in aqueous environments.[4] This technical guide provides an in-depth overview of **ATTO 425**, including its key photophysical data, a detailed experimental protocol for determining its molar extinction coefficient, and an illustrative workflow for its application in immunofluorescence microscopy.

Core Photophysical Properties

The performance of a fluorophore is defined by its key photophysical parameters. **ATTO 425** exhibits exceptional characteristics that contribute to its bright and stable fluorescent signal, making it ideal for sensitive detection methods, including single-molecule studies.[2]

| Property | Value | Reference |
|---|---|-----------|
| Molar Extinction Coefficient (ϵ) | 45,000 M ⁻¹ cm ⁻¹ | [5][6] |
| Excitation Maximum (λ_{ex}) | 436 - 439 nm | [2][5][6] |
| Emission Maximum (λ_{em}) | 484 - 485 nm | [2][6] |
| Quantum Yield (Φ) | 90% | [2][6] |
| Fluorescence Lifetime (τ) | 3.6 ns | [5][6] |
| Molecular Weight (Carboxy) | ~401 g/mol | [2] |
| Structure | Coumarin derivative | [2][3] |
| Solubility | Polar solvents (e.g., DMF, DMSO) | [2] |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a crucial parameter that quantifies how strongly a substance absorbs light at a specific wavelength. Its accurate determination is essential for quantifying the concentration of dye-labeled conjugates. The following protocol outlines the determination of the molar extinction coefficient of **ATTO 425** in a given solvent using UV-Vis spectrophotometry, based on the Beer-Lambert law ($A = \epsilon cl$).

Materials:

- **ATTO 425**, carboxylated form
- High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS))
- Calibrated analytical balance
- Volumetric flasks (Class A)
- Calibrated micropipettes

- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

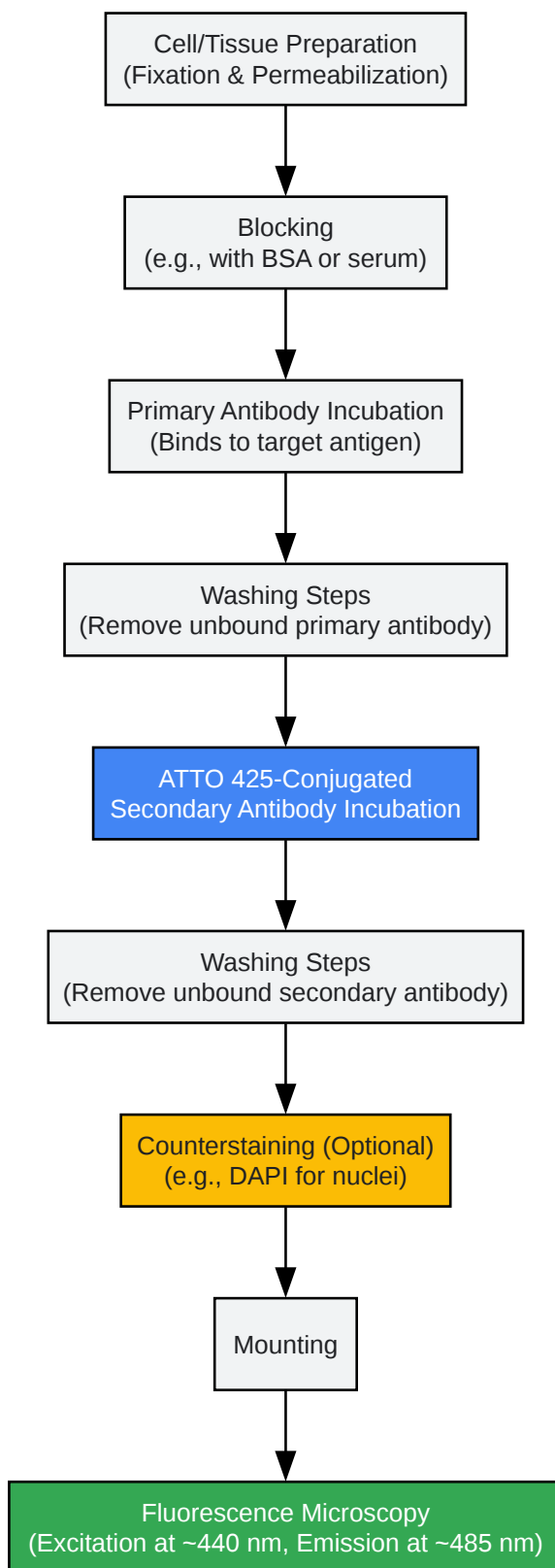
Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a small amount (e.g., 1 mg) of **ATTO 425** powder using an analytical balance.
 - Dissolve the weighed dye in a precise volume of the chosen solvent (e.g., 1 mL of DMSO) in a volumetric flask to create a concentrated stock solution. Calculate the exact molar concentration of this stock solution.
- Preparation of Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution using the same solvent to obtain a range of concentrations (e.g., 1 μ M to 10 μ M). Use calibrated micropipettes and volumetric flasks to ensure accuracy.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of **ATTO 425** (approximately 400 nm to 500 nm).
 - Use a quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each dilution at the absorption maximum (λ_{max}), which should be around 439 nm.^[5] Ensure that the measured absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
- Data Analysis:
 - Plot a graph of absorbance at λ_{max} (y-axis) versus the corresponding molar concentration (x-axis).

- Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
- The slope of the regression line is equal to the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$, as the path length (l) is 1 cm.

Application Workflow: Immunofluorescence Staining

ATTO 425 is frequently used to label antibodies for immunofluorescence (IF) staining, a technique that allows for the visualization of specific proteins within cells and tissues. The general workflow for an indirect immunofluorescence experiment using an **ATTO 425**-conjugated secondary antibody is outlined below.



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Caption: Workflow for indirect immunofluorescence using an **ATTO 425**-labeled secondary antibody.

This workflow highlights the key steps involved in utilizing **ATTO 425** for the sensitive and specific detection of target proteins in biological samples. The high quantum yield and photostability of **ATTO 425** are particularly advantageous for generating high-contrast and durable fluorescent images.

Conclusion

ATTO 425 stands out as a versatile and reliable fluorescent probe for a multitude of applications in life sciences and drug development. Its exceptional photophysical characteristics, including a high molar extinction coefficient and quantum yield, ensure bright and stable signals, making it a preferred choice for demanding fluorescence-based techniques. The protocols and workflows presented in this guide provide a solid foundation for researchers to effectively utilize **ATTO 425** in their experimental designs, ultimately contributing to advancements in cellular imaging and analysis.

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